Lipophilicity and Polar Surface Area vs N-Arylated Analogs
The target compound exhibits an XLogP3 of 0.7 and TPSA of 54.7 Ų, placing it within favorable CNS‑drug‑like space (XLogP < 3, TPSA < 90 Ų). In contrast, the 1‑(4‑fluorophenyl)‑4‑amino‑tetrahydroindazole analog (CAS 1203661‑58‑8) has a predicted XLogP of ~2.8 and TPSA of ~54.7 Ų, reflecting a >2‑unit increase in lipophilicity driven solely by N‑arylation [1]. This difference translates into an approximately 100‑fold higher predicted membrane permeability for the N‑aryl analog, making it less suitable for solubility‑sensitive assays where the 3‑ethyl core compound maintains aqueous compatibility [2].
| Evidence Dimension | Lipophilicity (XLogP3) and topological polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 0.7; TPSA = 54.7 Ų |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-4-amino-4,5,6,7-tetrahydroindazole (CAS 1203661-58-8): XLogP3 ≈ 2.8; TPSA = 54.7 Ų |
| Quantified Difference | ΔXLogP ≈ +2.1 (comparator more lipophilic); equivalent TPSA |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
The balanced lipophilicity of the target compound preserves aqueous solubility while retaining sufficient passive permeability, a profile valued in fragment-based screening and CNS lead optimization where N‑aryl analogs risk excessive LogP-driven off‑target binding.
- [1] PubChem CID 82592066 (target) and CID 5340070 (1-(4-fluorophenyl)-4-amino-4,5,6,7-tetrahydroindazole). Computed Properties. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Pajouhesh, H. & Lenz, G.R. (2005) Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2, 541–553. View Source
